molecular formula C6H10N2OS2 B8293090 2-((2-Aminothiazol-5-yl)thio)propan-1-ol

2-((2-Aminothiazol-5-yl)thio)propan-1-ol

Cat. No.: B8293090
M. Wt: 190.3 g/mol
InChI Key: ZXJGPADTIIDIKP-UHFFFAOYSA-N
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Description

2-((2-Aminothiazol-5-yl)thio)propan-1-ol is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2 and a thioether-linked propanol moiety at position 3. This structural combination makes it a candidate for applications in medicinal chemistry, particularly in antimicrobial or enzyme-targeting agents .

Properties

Molecular Formula

C6H10N2OS2

Molecular Weight

190.3 g/mol

IUPAC Name

2-[(2-amino-1,3-thiazol-5-yl)sulfanyl]propan-1-ol

InChI

InChI=1S/C6H10N2OS2/c1-4(3-9)10-5-2-8-6(7)11-5/h2,4,9H,3H2,1H3,(H2,7,8)

InChI Key

ZXJGPADTIIDIKP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)SC1=CN=C(S1)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Thiadiazole Cores

Compound: 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole (Proshin et al., 2014)

  • Key Differences: Replaces the thiazole ring with a 1,2,4-thiadiazole, introducing an additional nitrogen atom. The side chain is a 2-aminopropyl group instead of a thioether-propanol.
  • Impact: The thiadiazole’s electron-deficient nature increases reactivity in nucleophilic substitutions compared to thiazole. The aminopropyl side chain may enhance interaction with biological targets but reduces solubility due to the absence of a hydroxyl group .

Compound: 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones (Pokhodylo et al., 2014)

  • Key Differences: Features a ketone (propan-2-one) instead of a propanol. The thiadiazole ring’s electron-withdrawing nature stabilizes the ketone, making it a reactive intermediate in Gewald and Dimroth reactions.

Bioactive Cephalosporin Derivatives

Compound: (E)-3-(((4-amino-1-methyl-5-phenylpyrimidin-1-ium-2-yl)thio)methyl)-cephalosporin ()

  • Key Differences: Integrates a 2-aminothiazol-5-yl group into a cephalosporin scaffold, common in β-lactam antibiotics. The thiazole is part of a larger pharmacophore critical for binding penicillin-binding proteins.
  • Impact: While the aminothiazole moiety is shared, the cephalosporin’s β-lactam ring and complex structure confer antibiotic activity absent in the simpler target compound .

Thiazole-Based Propenones and Acetylthiazoles

Compound: 1-[2-Amino-4-methylthiazol-5-yl]-3-arylpropenones ()

  • Key Differences: Substitutes propanol with an α,β-unsaturated ketone (propenone). The thiazole has a methyl group at position 4.
  • Impact: The propenone enables Michael addition reactions, whereas the propanol in the target compound may participate in hydrogen bonding or esterification. The methyl group increases lipophilicity .

Compound: 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone ()

  • Key Differences: Features an acetyl group (ethanone) instead of the thioether-propanol chain.
  • Impact : The acetyl group simplifies metabolic pathways (e.g., hydrolysis) but reduces polarity compared to the hydroxyl-bearing target compound .

Tetrazole and Imidazole Derivatives

Compound : 1-(2-Hydroxyethoxy)-3-[(1-methyl-1H-tetrazol-5-yl)thio]propan-2-ol ()

  • Key Differences : Replaces thiazole with a tetrazole ring and includes an additional ether linkage.
  • Impact : Tetrazoles are metabolically stable and often used as bioisosteres for carboxylic acids. The dual hydroxyl groups enhance solubility but may complicate synthetic routes .

Compound : 2-(Naphthalen-1-ylmethyl)-imidazo[2,1-b][1,3,4]thiadiazol-5-yl thiocyanate ()

  • Key Differences: Combines imidazo-thiadiazole with a thiocyanate group.
  • Impact : The fused heterocycle system broadens π-π interactions but introduces synthetic complexity absent in the target compound .

Pyrazole-Thiadiazole Hybrids

Compound: 5-Amino-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile ()

  • Key Differences : Integrates a pyrazole-carbonitrile with a thiadiazole-thioether side chain.
  • However, the absence of a hydroxyl group reduces aqueous solubility compared to the target compound .

Comparative Analysis Table

Compound Class Core Heterocycle Key Substituents Solubility Bioactivity Notes Reference
Target Compound Thiazole 2-Amino, 5-(thio-propanol) High (propanol) Antimicrobial potential
Thiadiazole-Propan-2-one 1,2,4-Thiadiazole 3-Ketone, 5-amino Moderate Reactive intermediate
Cephalosporin Derivative Thiazole β-Lactam, complex side chains Variable Antibiotic activity
Tetrazole-Propanol Tetrazole 5-Thioether, dual hydroxyls High Metabolic stability
Imidazo-Thiadiazole Thiadiazole Thiocyanate, naphthalenylmethyl Low Aromatic interaction potential

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s propanol-thioether linkage can be synthesized via thiol-alkylation, similar to methods in and . However, the hydroxyl group necessitates protection during reactions .
  • Biological Activity: The 2-aminothiazole motif is prevalent in antimicrobial agents (e.g., cephalosporins in ), suggesting the target compound may inhibit bacterial enzymes. However, its simpler structure may limit potency compared to β-lactams .
  • Physicochemical Properties: The propanol group enhances solubility (logP ~1.2 predicted) compared to acetyl or ketone derivatives (logP ~2.5), making it favorable for aqueous formulations .

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